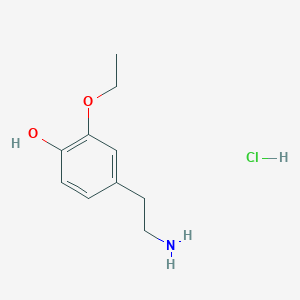
4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride
Overview
Description
4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride, also known as 4-AEP, is an organic compound with a molecular formula of C8H13ClN2O2. It is a white crystalline solid with a melting point of 120-122°C and is soluble in water and ethanol. 4-AEP has a variety of applications in the fields of organic synthesis, chemical biology, and biochemistry. It has been used to study the mechanism of action of a variety of proteins and enzymes. In addition, it has been used in the synthesis of biological molecules, including peptides and proteins.
Scientific Research Applications
Synthetic Chemistry Applications
Synthetic Process of Pharmaceuticals : Zhang Jin (2013) demonstrated the use of a compound similar to 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride in the synthetic process of Tamsulosin Hydrochloride, showing its role in pharmaceutical synthesis. This process emphasized the stability, high yield, and quality of the product meeting European Pharmacopoeia requirements (Zhang Jin, 2013).
Synthesis of Novel Compounds : Wen Zi-qiang (2007) conducted a study on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline using a method that begins with a compound similar to this compound. The study highlighted the high yield and quality of the synthesis with minimal environmental pollution (Wen Zi-qiang, 2007).
Environmental Science Applications
- Degradation of Environmental Contaminants : Kitagawa et al. (2004) identified a gene cluster in Rhodococcus opacus SAO101 that degrades p-Nitrophenol, a compound structurally related to this compound. This study contributes to understanding the biodegradation of environmental contaminants (Kitagawa, Kimura, Kamagata, 2004).
Biochemistry Applications
- Investigating Enzyme Activities : Lendenmann and Spain (1996) purified a novel enzyme, 2-aminophenol 1,6-dioxygenase, from Pseudomonas pseudoalcaligenes JS45. This enzyme, related to the class of compounds including this compound, plays a role in the cleavage of aromatic rings in biochemical pathways (Lendenmann, Spain, 1996).
Safety and Hazards
As mentioned above, “4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride”, a related compound, is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride, also known as AEBSF, are serine proteases . These include chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . Serine proteases are enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes.
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification inhibits the protease’s ability to cleave peptide bonds, thereby disrupting its function .
Biochemical Pathways
These include digestion, immune response, blood clotting, and protein recycling .
Pharmacokinetics
AEBSF is water-soluble , which facilitates its distribution in the body.
Result of Action
The inhibition of serine proteases by AEBSF can lead to a variety of molecular and cellular effects, depending on the specific protease being targeted. For example, inhibiting digestive proteases could impact nutrient absorption, while inhibiting clotting factors could affect blood coagulation .
Action Environment
The action of AEBSF is influenced by environmental factors such as pH and temperature . AEBSF is more stable at low pH values , and its rate of hydrolysis increases at higher temperatures . These factors can influence the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride interacts with various enzymes and proteins. It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The nature of these interactions is covalent, where it modifies the hydroxyl of serine residues .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a serine protease inhibitor. By inhibiting these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves covalent modification of the hydroxyl of serine residues . This modification adds an additional 183.0354 Da to each modified residue . It also has off-target effects on other residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It is stable at low pH values . Its stability decreases in solutions with a pH higher than 7.0 .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been reported that AEBSF can prolong the lifespan of mice infected with acute Toxoplasma gondii .
Metabolic Pathways
This compound is involved in the metabolic pathways of several enzymes. It interacts with enzymes such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin .
properties
IUPAC Name |
4-(2-aminoethyl)-2-ethoxyphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-10-7-8(5-6-11)3-4-9(10)12;/h3-4,7,12H,2,5-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNFALAZNJMRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)



![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-](/img/structure/B3038753.png)

![6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038759.png)
![3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038761.png)
![3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038763.png)

![6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B3038765.png)
![4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile](/img/structure/B3038767.png)